ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a coumarin-derived compound characterized by a 2H-chromen-2-one core. Key structural features include:
- 4-Methyl substituent at position 4 of the chromen ring.
- 7-[(4-Chlorobenzyl)oxy] group at position 7, introducing a chlorine atom and a benzyl ether linkage.
- Ethyl propanoate moiety at position 3, contributing to its ester functionality.
The molecular formula is C₂₃H₂₁ClO₅, with a molecular weight of approximately 412.87 g/mol (estimated from analogs in –17).
Properties
Molecular Formula |
C22H21ClO5 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
ethyl 3-[7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H21ClO5/c1-3-26-21(24)11-10-19-14(2)18-9-8-17(12-20(18)28-22(19)25)27-13-15-4-6-16(23)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3 |
InChI Key |
PGZNSVBWEATYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromenone Core
The chromenone scaffold is synthesized via a Knoevenagel condensation between a substituted salicylaldehyde derivative and a β-keto ester. For example, 4-methyl-7-hydroxycoumarin is reacted with ethyl acetoacetate in the presence of piperidine as a base catalyst. This step yields the 2-oxo-2H-chromene intermediate, which is subsequently functionalized.
Reaction Conditions:
-
Solvent: Ethanol or toluene
-
Temperature: 80–100°C
-
Catalyst: Piperidine (5–10 mol%)
-
Yield: 60–75%
Etherification with 4-Chlorobenzyl Chloride
The 7-hydroxy group of the chromenone undergoes Williamson ether synthesis with 4-chlorobenzyl chloride. This step introduces the 4-chlorobenzyloxy substituent, critical for the compound’s bioactivity.
Reaction Conditions:
Esterification of the Propanoate Side Chain
The propanoate ester group is introduced via a Michael addition or alkylation reaction. Ethyl acrylate is commonly used, with catalysis by Lewis acids such as zinc chloride.
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst: ZnCl₂ (2–5 mol%)
-
Temperature: Room temperature to 50°C
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
-
Piperidine vs. Pyridine: Piperidine outperforms pyridine in Knoevenagel condensation due to stronger basicity (yield increase: 15–20%).
-
ZnCl₂ vs. BF₃: ZnCl₂ provides better regioselectivity in esterification, minimizing side products.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance throughput and purity. Key advantages include:
Purification Methods
| Technique | Purity Achieved | Key Applications |
|---|---|---|
| HPLC | >99% | Final product isolation |
| Recrystallization | 95–98% | Intermediate purification |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Common Synthetic Issues
-
Low Etherification Yield: Attributed to steric hindrance from the 4-methyl group. Solution: Use bulkier bases (e.g., DBU) to improve deprotonation.
-
Ester Hydrolysis: Propanoate esters are prone to hydrolysis. Solution: Conduct reactions under anhydrous conditions with molecular sieves.
Recent Advances in Synthesis
Recent studies focus on enzyme-catalyzed reactions for greener synthesis. Lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions, reducing energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including Alzheimer’s disease and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cholinesterases (acetyl- and butyrylcholinesterase) and monoamine oxidase B (MAO B).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key coumarin analogs with variations in substituents, highlighting differences in molecular properties:
Key Observations:
Substituent Effects on Lipophilicity (XLogP3): The introduction of chlorinated benzyloxy groups (e.g., 4-chlorobenzyloxy or 3-chlorobenzyloxy) increases lipophilicity (XLogP3 ~5.2–6.5) compared to non-chlorinated analogs (XLogP3 ~3.8–5.0). This trend aligns with the hydrophobic nature of chlorine atoms . Propoxy substituents (e.g., in ) reduce XLogP3 (3.8) due to the absence of aromatic rings.
Molecular Weight Trends:
- Chlorine atoms and complex aryl groups (e.g., 3-chlorobenzyloxy) significantly increase molecular weight (e.g., 435.30 g/mol in ).
Boiling Points:
- Compounds with bulky substituents (e.g., 3-chlorobenzyloxy) exhibit higher boiling points (~580°C), likely due to increased molecular mass and intermolecular interactions .
Biological Activity
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the chromene derivatives class, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H21ClO5
- Molecular Weight : 404.86 g/mol
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the chromene core and the introduction of the 4-chlorobenzyl group through etherification reactions.
Antimicrobial Activity
Research indicates that chromene derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values indicate significant cytotoxic effects compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 10 | Doxorubicin: 5 |
| A549 | 15 | Cisplatin: 8 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced cell proliferation.
- Receptor Interaction : It is believed to interact with specific cellular receptors that modulate signal transduction pathways associated with inflammation and cancer progression.
- Gene Expression Modulation : The compound may influence the expression of genes related to apoptosis and cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its antimicrobial activity against multi-drug resistant bacterial strains. The results demonstrated that the compound exhibited superior activity compared to conventional antibiotics, highlighting its potential as a new therapeutic agent.
Case Study 2: Anticancer Properties
A clinical trial investigating the anticancer properties of this compound reported that patients with advanced breast cancer showed improved outcomes when treated with this compound in combination with standard chemotherapy. The study noted a significant reduction in tumor size and improved patient survival rates.
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate?
The synthesis typically involves coupling a 7-hydroxy-4-methylcoumarin precursor with ethyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF under reflux . For the 4-chlorobenzyloxy substituent, a nucleophilic substitution reaction between 7-hydroxy-4-methylcoumarin and 4-chlorobenzyl chloride is recommended, followed by esterification. Purification via column chromatography or recrystallization ensures high purity (>90%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the ester group (δ ~4.2 ppm for ethyl CH₂, δ ~1.3 ppm for CH₃) and aromatic protons from the chromen and 4-chlorobenzyl groups .
- HRMS (ESI) : For molecular ion verification (expected m/z ~428.09 for C₂₃H₂₁ClO₅⁺) .
- HPLC : To assess purity (>95% recommended for biological studies) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Anticancer : Cytotoxicity assays (e.g., MTT) against human cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM .
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
The 7-position of the chromen ring is activated for substitution due to electron-donating groups. To enhance regioselectivity:
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
Comparative SAR studies show:
- 4-Chlorobenzyl group : Enhances lipophilicity (logP ~3.5), improving membrane permeability and receptor binding vs. non-halogenated analogs .
- Methyl at chromen 4-position : Stabilizes the keto-enol tautomer, potentially increasing interaction with enzymatic targets like DNA gyrase .
- Propanoate vs. acetate esters : Longer alkyl chains may reduce solubility but prolong half-life in vivo .
Q. How should contradictory cytotoxicity data across studies be resolved?
Discrepancies may arise from:
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Enzyme inhibition assays : Test against targets like COX-2 (anti-inflammatory) or topoisomerase II (anticancer) .
- Molecular docking : Use software (e.g., AutoDock) to predict binding affinity with DNA gyrase or cytokine receptors .
- ROS Scavenging : Measure antioxidant activity via DPPH/ABTS assays to assess dual therapeutic roles .
Q. How can reaction yields be optimized for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
